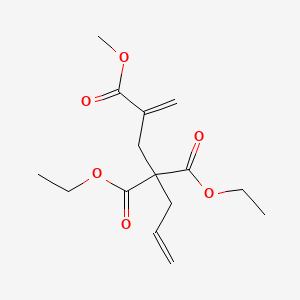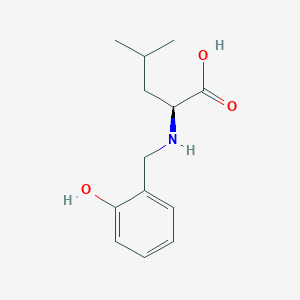
N-(2-Hydroxybenzyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxybenzyl)-L-leucine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-leucine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzyl)-L-leucine typically involves the reaction of L-leucine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group of L-leucine. The reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Hydroxybenzyl)-L-leucine can undergo oxidation reactions, particularly at the hydroxybenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in dry solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are usually carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: N-(2-Hydroxybenzyl)-L-leucine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its role in enzyme inhibition and protein modification. It is used to investigate the interactions between amino acid derivatives and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes. Its derivatives are used in the formulation of specialty chemicals and as intermediates in the production of active pharmaceutical ingredients.
作用机制
The mechanism of action of N-(2-Hydroxybenzyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The leucine moiety can interact with amino acid residues in proteins, affecting their structure and function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
- N-(2-Hydroxybenzyl)-L-alanine
- N-(2-Hydroxybenzyl)-L-valine
- N-(2-Hydroxybenzyl)-L-phenylalanine
Comparison: N-(2-Hydroxybenzyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific hydrophobic characteristics and steric effects. Compared to N-(2-Hydroxybenzyl)-L-alanine and N-(2-Hydroxybenzyl)-L-valine, the leucine derivative has a bulkier side chain, which can influence its binding affinity and specificity towards biological targets. The presence of the hydroxybenzyl group in all these compounds provides a common site for chemical modifications and interactions, but the differences in the amino acid residues contribute to their distinct properties and applications.
属性
CAS 编号 |
175029-33-1 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI 键 |
CKOZCUWWRVLXLB-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
规范 SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


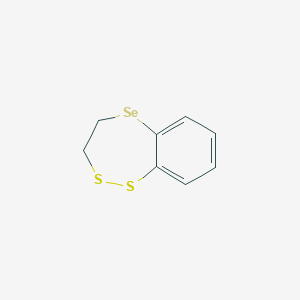
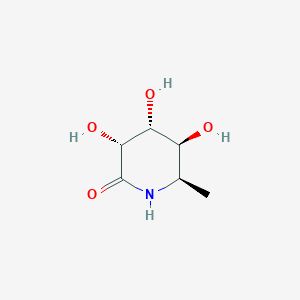
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
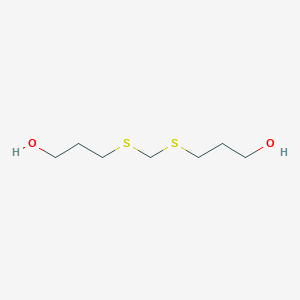
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
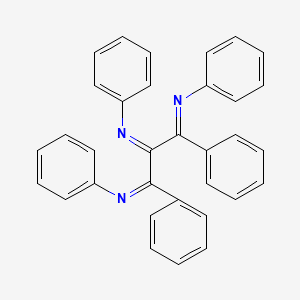
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
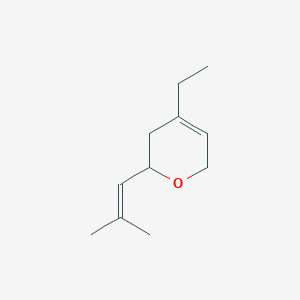
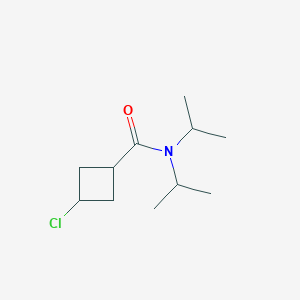
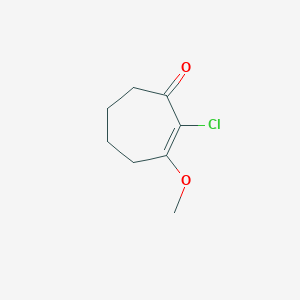
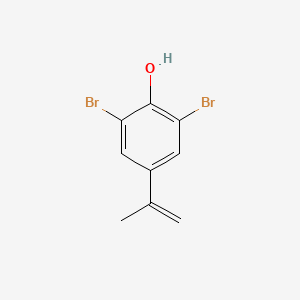
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
